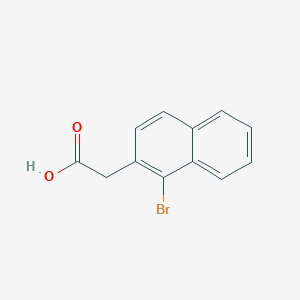
4-(3-methoxypropoxy)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2-carboxylic acid, also known as picolinic acid, is a type of pyridinecarboxylic acid . It’s an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
The synthesis of pyridine-2-carboxylic acid derivatives often involves multicomponent reactions . For example, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using pyridine-2-carboxylic acid as a green and efficient catalyst .Molecular Structure Analysis
The molecular structure of pyridine-2-carboxylic acid derivatives can be analyzed using various techniques. For example, the SMILES string for 4-Methoxy-pyridine-2-carboxylic acid is COc1ccnc(c1)C(O)=O .Chemical Reactions Analysis
Pyridine-2-carboxylic acid can act as an efficient catalyst in multi-component reactions . For example, it was used in the synthesis of pyrazolo[3,4-b]quinolinones from aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine-2-carboxylic acid derivatives can be determined using various techniques. For example, 4-Methoxy-pyridine-2-carboxylic acid is a solid .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-methoxypropoxy)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxylic acid with 3-methoxypropylamine followed by protection of the carboxylic acid group and subsequent deprotection to yield the final product.", "Starting Materials": [ "2-pyridinecarboxylic acid", "3-methoxypropylamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "di-tert-butyl dicarbonate (Boc2O)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: 2-pyridinecarboxylic acid is reacted with 3-methoxypropylamine in the presence of DCC and DMAP to yield the corresponding amide intermediate.", "Step 2: The carboxylic acid group of the amide intermediate is protected using Boc2O to yield the Boc-protected intermediate.", "Step 3: The Boc-protected intermediate is deprotected using TFA to yield the final product, 4-(3-methoxypropoxy)pyridine-2-carboxylic acid." ] } | |
Número CAS |
1184063-65-7 |
Nombre del producto |
4-(3-methoxypropoxy)pyridine-2-carboxylic acid |
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.2 |
Pureza |
85 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



